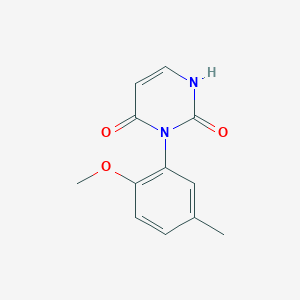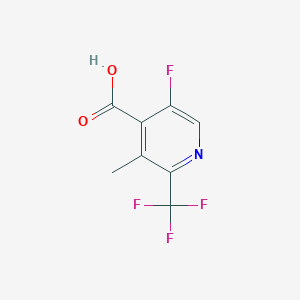
5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid is an organic compound with the molecular formula C7H3F4NO2 It is a derivative of isonicotinic acid, characterized by the presence of fluorine and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid typically involves multiple steps. One common method starts with 2-chloro-3-nitropyridine as the raw material. Under the catalysis of cuprous iodide and 1,10-phenanthroline, trifluoromethyl trimethylsilane reacts in DMF to obtain 2-trifluoromethyl-3-nitropyridine. This intermediate is then subjected to a reflux reaction in tetrabutylammonium fluoride using acetonitrile, DMSO, or DMF as a solvent to yield 2-trifluoromethyl-3-fluoropyridine.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for larger scale production. These methods emphasize high product yield, strong operability, environmental friendliness, and high safety coefficients .
化学反応の分析
Types of Reactions
5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include cuprous iodide, 1,10-phenanthroline, trifluoromethyl trimethylsilane, tetrabutylammonium fluoride, and lithium reagents. Reaction conditions often involve solvents like DMF, acetonitrile, and DMSO, with reactions carried out under reflux or inert atmosphere .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isonicotinic acids .
科学的研究の応用
5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials
作用機序
The mechanism of action of 5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used .
類似化合物との比較
Similar Compounds
3-Fluoro-2-(trifluoromethyl)isonicotinic acid: Similar in structure but lacks the methyl group.
2-Fluoro-5-(trifluoromethyl)isonicotinic acid: Another isomer with different positioning of the fluorine and trifluoromethyl groups
Uniqueness
5-Fluoro-3-methyl-2-(trifluoromethyl)isonicotinic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
特性
分子式 |
C8H5F4NO2 |
|---|---|
分子量 |
223.12 g/mol |
IUPAC名 |
5-fluoro-3-methyl-2-(trifluoromethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5F4NO2/c1-3-5(7(14)15)4(9)2-13-6(3)8(10,11)12/h2H,1H3,(H,14,15) |
InChIキー |
ZUAVYOTXGSAVQU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN=C1C(F)(F)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


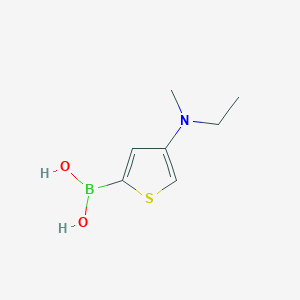
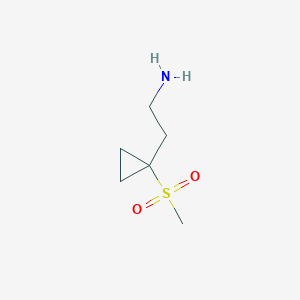
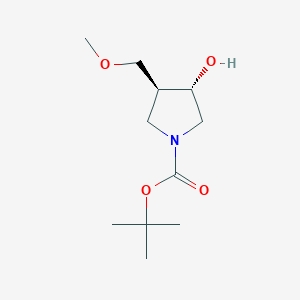
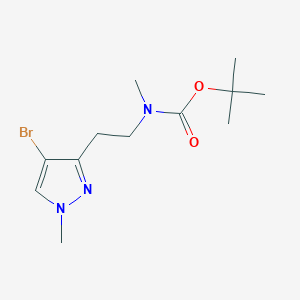
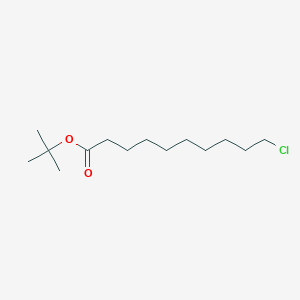
![(3-aminoazetidin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B13338650.png)
![8-(tert-Butoxycarbonyl)-3-oxo-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13338657.png)
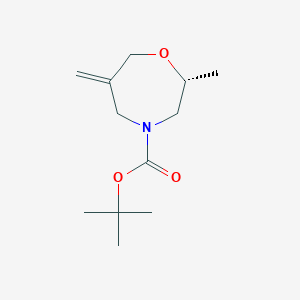
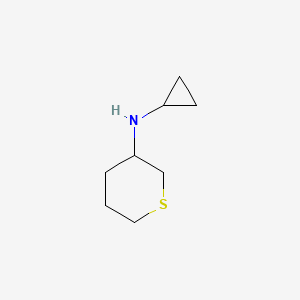
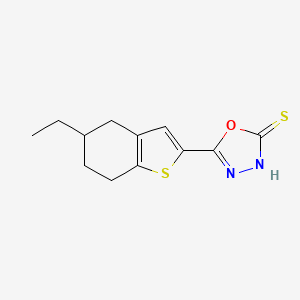
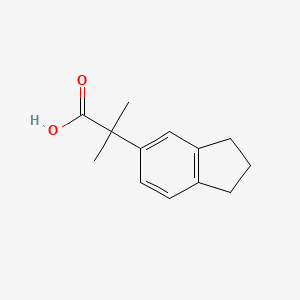
![(Z)-N-(5,6-Dimethyl-3-oxo-8-((4,4,5,5,5-pentafluoropentyl)thio)-2,3-dihydro-1H-imidazo[5,1-c][1,4]thiazin-1-ylidene)-4-methylbenzenesulfonamide](/img/structure/B13338695.png)

